(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester
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Overview
Description
Methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate is a complex organic compound featuring multiple functional groups, including silyl ethers, hydroxyl, and imidazole carbothioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the cyclohexane ring are protected using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride.
Formation of Imidazole Carbothioate: The imidazole carbothioate group is introduced using imidazole and a suitable thiocarbonyl reagent.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: Tetra-n-butylammonium fluoride
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Deprotected hydroxyl groups
Scientific Research Applications
Methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The imidazole carbothioate group can interact with enzyme active sites, inhibiting their activity.
Protein Binding: The compound can bind to proteins, affecting their function and stability.
Pathway Modulation: The compound can modulate biochemical pathways by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-[[tert-butyl(dimethyl)silyl]oxy]hex-5-enoate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate is unique due to its combination of silyl ether, hydroxyl, and imidazole carbothioate groups. This combination provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O6SSi2/c1-22(2,3)34(8,9)31-17-14-24(28,20(27)29-7)15-18(32-35(10,11)23(4,5)6)19(17)30-21(33)26-13-12-25-16-26/h12-13,16-19,28H,14-15H2,1-11H3/t17-,18-,19?,24?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCJYKQMGUNRM-BFWSRPDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O6SSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464265 |
Source
|
Record name | SCHEMBL13531898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139356-32-4 |
Source
|
Record name | SCHEMBL13531898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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